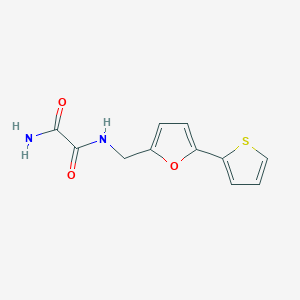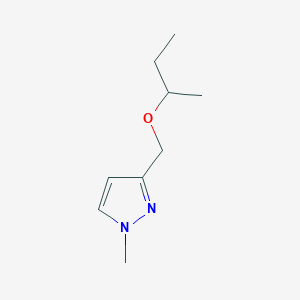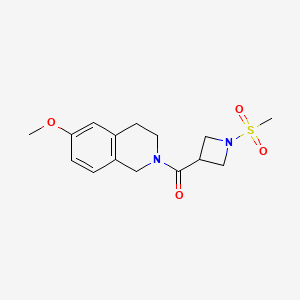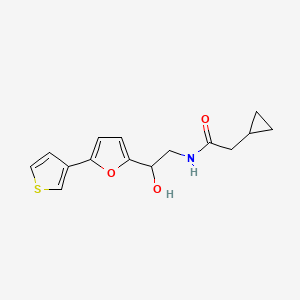
5,8-Dichloroquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dichloroquinolin-2-ol is a chemical compound with the molecular formula C9H5Cl2NO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of quinoline derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A study has reported the synthesis of quinolines via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines .Molecular Structure Analysis
The molecular structure of 5,8-Dichloroquinolin-2-ol can be analyzed using various spectroscopic methods and Density Functional Theory (DFT) investigations . Charge delocalization patterns and second-order perturbation energies of the most interacting orbitals can be computed and predicted .Chemical Reactions Analysis
Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The reactivity of these compounds allows them to be used in various transformations, such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,8-Dichloroquinolin-2-ol, such as its melting point, boiling point, and density, can be found in chemical databases .科学的研究の応用
Based on the information gathered from various scientific sources, here is a comprehensive analysis of the scientific research applications of 5,8-Dichloroquinolin-2-ol, focusing on its unique applications:
Anticancer Activity
Quinoline derivatives, including 5,8-Dichloroquinolin-2-ol, have been studied for their potential in anticancer drug development. They may inhibit tumor growth through mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration .
Antifungal Activity
Some quinoline derivatives have shown significant antifungal activities. For example, certain dichloro- and dibromo-quinoline derivatives have been reported to exhibit great fungicidal activities .
Anti-inflammatory and Analgesic Effects
Quinoline compounds are known to exhibit anti-inflammatory and analgesic effects. These properties make them valuable in the treatment of inflammatory diseases and pain management .
Antimicrobial and Antibacterial Properties
The nitrogen group in quinolines contributes to their antimicrobial and antibacterial activities. These compounds are used extensively in the treatment of infections such as urinary tract, respiratory, and bone joint infections .
Antimalarial Properties
Quinoline derivatives have a long history of use in antimalarial treatments. Their structure is key to their effectiveness against malaria-causing parasites .
Antiviral Activity
Research has indicated that quinoline compounds can have antiviral properties, making them potential candidates for the development of antiviral drugs .
Central Nervous System (CNS) Effects
Quinolines have been investigated for their effects on the central nervous system, including potential treatments for Alzheimer’s disease and other neurodegenerative conditions .
Miscellaneous Activities
Quinoline derivatives also show a diverse spectrum of biological activities that include antioxidant, diuretic, hypoglycemic, cardiovascular, and other miscellaneous therapeutic effects .
作用機序
Target of Action
5,8-Dichloroquinolin-2-ol, also known as Chloroxine, is a synthetic antibacterial compound It is known that chloroxine is used for the treatment of dandruff and mild to moderately severe seborrheic dermatitis of the scalp .
Mode of Action
Chloroxine induces SOS-DNA repair in E. coli, suggesting that Chloroxine may be genotoxic to bacteria .
Result of Action
The molecular and cellular effects of 5,8-Dichloroquinolin-2-ol’s action primarily involve the disruption of bacterial growth and proliferation, potentially through DNA damage . This leads to a reduction in symptoms associated with conditions like dandruff and seborrheic dermatitis of the scalp .
Safety and Hazards
将来の方向性
The development of new methods for the preparation of quinoline derivatives and the improvement of existing synthetic methods represents an urgent challenge . The therapeutic potential of quinoline derivatives in areas such as antimalarial, antimicrobial, and anticancer activity is also a significant area of ongoing research .
特性
IUPAC Name |
5,8-dichloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBMALNNSRXZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloro-1,2-dihydroquinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2934449.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride](/img/structure/B2934451.png)

![3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B2934454.png)



![4-methyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2934459.png)

![Tert-butyl 3-(4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2934464.png)
![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934465.png)